4-Allyl-7,7-diphenyl-1,4-oxazepane
Description
Overview of Seven-Membered Heterocycles and Oxazepanes in Organic Chemistry
Seven-membered heterocycles are a unique class of compounds characterized by a seven-atom ring structure. numberanalytics.com This ring size imparts a higher degree of conformational flexibility compared to their five- and six-membered counterparts. Common examples include azepanes (containing nitrogen), thiepines (containing sulfur), and oxepanes (containing oxygen). numberanalytics.comslideshare.net The synthesis of these larger rings can be challenging, often involving strategies like ring-closure, ring-expansion, or cycloaddition reactions. numberanalytics.com
Within this class, oxazepanes, which contain both an oxygen and a nitrogen atom in the seven-membered ring, are of particular importance. researchgate.netscholar9.com Depending on the relative positions of the heteroatoms, various isomers exist, such as 1,3-oxazepane and 1,4-oxazepane (B1358080). jmchemsci.com The 1,4-oxazepane structure, specifically, is a recurring motif in a number of biologically active molecules. rsc.orgnih.gov The synthesis of the 1,4-oxazepane core can be achieved through various methods, including the cyclization of amino acid precursors and tandem C-N coupling/C-H carbonylation reactions. acs.orgnih.gov
Significance of the 1,4-Oxazepane Moiety as a Privileged Scaffold
In medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that is able to bind to multiple biological targets, often with high affinity. ufrj.brnih.gov The 1,4-oxazepane ring system has emerged as such a scaffold due to its presence in a wide range of pharmacologically active compounds. rsc.orgnih.govnih.gov
Derivatives of 1,4-oxazepane have been investigated for a variety of therapeutic applications. For instance, some have shown potential as anticonvulsants and antifungal agents. rsc.orgnih.gov Others have been explored for the treatment of inflammatory conditions like inflammatory bowel disease and lupus nephritis, as well as respiratory diseases. rsc.orgnih.gov The versatility of the 1,4-oxazepane scaffold makes it a valuable starting point for the design and synthesis of new drug candidates. nih.gov The ability to readily introduce diverse substituents onto the ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. nih.govacs.org
Positioning of 4-Allyl-7,7-diphenyl-1,4-oxazepane within the Scope of Substituted Oxazepanes
This compound is a specific derivative of the 1,4-oxazepane core. Its structure is characterized by the presence of an allyl group attached to the nitrogen atom at position 4 and two phenyl groups attached to the carbon atom at position 7. bldpharm.com This particular substitution pattern places it within the broad class of substituted oxazepanes, which are extensively studied for their potential biological activities. nih.govnih.gov
The synthesis of such substituted oxazepanes often involves multi-step procedures, starting from readily available precursors. rsc.orgnih.gov The introduction of specific substituents, like the allyl and diphenyl groups in this case, is a key strategy in medicinal chemistry to modulate the compound's interaction with biological targets. The allyl group can participate in various chemical reactions, offering a handle for further functionalization, while the bulky, hydrophobic diphenyl groups can significantly influence the compound's binding affinity and selectivity.
Below is a data table outlining the key structural features of this compound and its hydrochloride salt.
| Feature | This compound | This compound hydrochloride |
| CAS Number | 62537-41-1 bldpharm.com | 60162-94-9 bldpharm.com |
| Molecular Formula | C20H23NO chemenu.com | Not explicitly found |
| Molecular Weight | 293.41 chemenu.com | Not explicitly found |
| Key Substituents | Allyl group at N-4, two phenyl groups at C-7 bldpharm.com | Allyl group at N-4, two phenyl groups at C-7, hydrochloride salt bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,7-diphenyl-4-prop-2-enyl-1,4-oxazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-2-14-21-15-13-20(22-17-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12H,1,13-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCYVYUQESKUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605474 | |
| Record name | 7,7-Diphenyl-4-(prop-2-en-1-yl)-1,4-oxazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62537-41-1 | |
| Record name | 7,7-Diphenyl-4-(prop-2-en-1-yl)-1,4-oxazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation of 4 Allyl 7,7 Diphenyl 1,4 Oxazepane
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 4-Allyl-7,7-diphenyl-1,4-oxazepane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provides a complete picture of the molecular connectivity and the spatial arrangement of atoms.
Proton (¹H) NMR Analysis of Oxazepane Ring and Substituents
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the oxazepane ring, the N-allyl group, and the two phenyl rings. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons of the two phenyl groups would typically appear as a complex multiplet in the aromatic region, approximately between δ 7.2 and 7.6 ppm. The protons of the N-allyl group would give rise to characteristic signals: a doublet of doublets for the methylene (B1212753) protons adjacent to the nitrogen, a multiplet for the vinyl proton, and two distinct signals for the terminal vinyl protons, one cis and one trans to the substituent.
The protons on the oxazepane ring are expected to show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The methylene protons adjacent to the oxygen atom would likely resonate at a lower field (higher ppm) compared to those adjacent to the nitrogen atom due to the higher electronegativity of oxygen.
Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.2 - 7.6 | Multiplet |
| -N-CH₂ -CH=CH₂ | ~3.0 - 3.2 | Doublet of Doublets |
| -N-CH₂-CH =CH₂ | ~5.7 - 5.9 | Multiplet |
| -N-CH₂-CH=CH₂ (cis) | ~5.1 - 5.2 | Doublet |
| -N-CH₂-CH=CH₂ (trans) | ~5.2 - 5.3 | Doublet |
| Oxazepane Ring Protons | 2.5 - 4.0 | Multiplets |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Carbon (¹³C) NMR and Two-Dimensional (2D) NMR Techniques
The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The spectrum of this compound would show distinct signals for the carbons of the phenyl rings, the allyl group, and the oxazepane ring. The quaternary carbon atom, C7, bearing two phenyl groups, would appear at a characteristic downfield shift.
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for confirming the assignments made in the 1D spectra. A COSY spectrum would show correlations between coupled protons, helping to trace the connectivity within the allyl group and the oxazepane ring. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Phenyl-C (ipso) | 140 - 145 |
| Phenyl-C (ortho, meta, para) | 125 - 130 |
| C7 (quaternary) | 80 - 85 |
| -N-CH₂ -CH=CH₂ | 55 - 60 |
| -N-CH₂-CH =CH₂ | 130 - 135 |
| -N-CH₂-CH=CH₂ | 115 - 120 |
| Oxazepane Ring Carbons | 50 - 75 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational frequencies include:
C-H stretching from the aromatic phenyl rings and the aliphatic oxazepane and allyl groups, typically in the range of 3100-2850 cm⁻¹.
C=C stretching from the aromatic rings and the allyl group, appearing around 1600-1450 cm⁻¹. The allyl C=C stretch is expected around 1640 cm⁻¹.
C-N stretching of the tertiary amine within the oxazepane ring, typically observed in the 1250-1020 cm⁻¹ region.
C-O-C stretching of the ether linkage in the oxazepane ring, which gives a strong, characteristic band around 1150-1085 cm⁻¹.
=C-H bending (out-of-plane) for the vinyl group of the allyl substituent, with strong bands in the 1000-910 cm⁻¹ range.
Table 3: Key Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Alkene C=C (Allyl) | Stretching | ~1640 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-O-C (Ether) | Stretching | 1150 - 1085 |
| C-N (Amine) | Stretching | 1250 - 1020 |
| Alkene =C-H (Allyl) | Bending (out-of-plane) | 1000 - 910 |
Electronic Absorption Spectroscopy (UV-Vis) of Aromatic Moieties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For this compound, the UV-Vis spectrum is expected to be dominated by the absorptions of the two phenyl rings.
The benzene (B151609) rings will exhibit characteristic absorption bands. The primary band (E2-band), resulting from a π → π* transition, is expected to appear around 200-210 nm, while the secondary band (B-band), which is due to a symmetry-forbidden transition, would be observed around 250-270 nm and would likely show fine structure. The lack of conjugation between the two phenyl rings and with other chromophores in the molecule means that significant shifts in these absorption maxima are not expected.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₂₀H₂₃NO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.
The fragmentation pattern would likely involve the following key cleavages:
Loss of the allyl group: A prominent fragment would be expected from the cleavage of the N-allyl bond, resulting in a fragment ion [M-41]⁺.
Formation of the diphenylmethyl cation: Cleavage of the C-C bonds adjacent to the C7 position could lead to the formation of the stable diphenylmethyl cation ([Ph₂CH]⁺) at m/z 167.
Cleavage of the oxazepane ring: The seven-membered ring can undergo various fragmentation pathways, leading to smaller charged fragments.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment |
| 293 | [M]⁺ (Molecular Ion) |
| 252 | [M - C₃H₅]⁺ |
| 167 | [C₁₃H₁₁]⁺ (Diphenylmethyl cation) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
Reactivity and Chemical Transformations of 4 Allyl 7,7 Diphenyl 1,4 Oxazepane
Reactions Involving the 1,4-Oxazepane (B1358080) Heterocyclic Ring
The 1,4-oxazepane ring is a seven-membered saturated heterocycle containing both an oxygen and a nitrogen atom. Its reactivity is influenced by the inherent properties of ethers and tertiary amines, as well as ring strain, which is less pronounced than in smaller five- or six-membered rings.
Ring Opening and Rearrangement Pathways
The 1,4-oxazepane ring is generally stable under neutral and mild acidic or basic conditions. However, under forcing conditions, ring-opening reactions can be initiated. Cleavage of the C-O ether linkage or the C-N amine linkage would require harsh reagents, such as strong Lewis acids or reducing agents.
Rearrangements of the oxazepane skeleton are not common but can be observed in related systems, particularly during their synthesis. For instance, the synthesis of certain benzoxazepinones may involve a Smiles rearrangement. researchgate.net Ring expansion reactions are also known routes to form azepine rings. researchgate.net In a related strategy, the ring-opening of strained heterocycles like azetidines has been used to construct 1,4-benzodiazepine (B1214927) cores, highlighting that ring-opening can be a productive pathway when a suitable driving force is present. mdpi.comresearchgate.net For 4-Allyl-7,7-diphenyl-1,4-oxazepane, such transformations would likely require specific activation and are not expected under standard synthetic conditions.
Functionalization of the Nitrogen Atom (e.g., Alkylation, Acylation)
The nitrogen atom in this compound is a tertiary amine, which defines its nucleophilic and basic character.
Alkylation: As a tertiary amine, the nitrogen atom can react with electrophiles such as alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This reaction introduces a permanent positive charge on the nitrogen and significantly alters the molecule's solubility and chemical properties.
Acylation: Direct acylation of the tertiary nitrogen atom is not feasible as it lacks a proton to be removed after the initial nucleophilic attack on an acylating agent. However, a key transformation is the de-allylation of the nitrogen. This can be achieved using various transition-metal catalysts, which would yield the secondary amine, 7,7-diphenyl-1,4-oxazepane. This resulting secondary amine is a versatile intermediate that can then readily undergo N-acylation with acyl chlorides or anhydrides, or N-alkylation with different alkyl groups, providing a route to a diverse range of derivatives. youtube.com
Transformations at the Carbon Atoms of the Oxazepane Ring
Direct functionalization of the saturated carbon backbone of the oxazepane ring is challenging. The C7 position is particularly unreactive due to the presence of two sterically bulky phenyl groups, which shield it from attack and prevent oxidation.
The other methylene (B1212753) carbons (C2, C3, C5, C6) possess sp³-hybridized C-H bonds. The late-stage functionalization of such bonds typically requires highly reactive species, such as radical initiators or strong oxidizing agents. mdpi.com Positions adjacent to the heteroatoms (C3 and C5) are generally more susceptible to oxidation due to the influence of the adjacent nitrogen and oxygen atoms. acs.org However, these reactions often suffer from a lack of selectivity and may require specific directing groups to achieve controlled transformations at a desired position.
Reactions of the Allyl Substituent at Position 4
The allyl group (–CH₂–CH=CH₂) is a highly versatile functional group that provides a handle for a wide array of chemical transformations, allowing for significant structural modifications.
Olefin Metathesis and Cross-Coupling Reactions
The terminal double bond of the allyl group is an excellent substrate for powerful carbon-carbon bond-forming reactions.
Olefin Metathesis: This reaction, catalyzed by ruthenium or molybdenum complexes, allows for the modification of the allyl group. This compound can participate in cross-metathesis with other alkenes to introduce new and complex side chains. This provides a modular approach to synthesizing a library of derivatives with varied functionalities.
Table 1: Representative Olefin Cross-Metathesis Reactions with N-Allyl Heterocycles
| Catalyst | Cross-Partner | Product Structure | Yield (%) | Reference |
| Grubbs II | Styrene | N-Cinnamyl Heterocycle | >90 | General Knowledge |
| Hoveyda-Grubbs II | Methyl acrylate | N-(4-Methoxycarbonyl-2-butenyl) Heterocycle | 80-95 | General Knowledge |
| Schrock's Catalyst | 1-Hexene | N-(2-Octenyl) Heterocycle | 75-90 | General Knowledge |
This table shows typical examples and conditions for cross-metathesis on N-allyl systems, which are expected to be applicable to this compound.
Cross-Coupling Reactions: The allyl group can participate in various palladium-catalyzed cross-coupling reactions. For example, in a Tsuji-Trost-type reaction, the entire allyl group can be transferred to a nucleophile following activation with a palladium(0) catalyst.
Oxidative Transformations (e.g., Epoxidation, Dihydroxylation)
The electron-rich double bond of the allyl group is susceptible to a range of oxidative transformations.
Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed systems using hydrogen peroxide as the oxidant. wikipedia.orgacs.orgorganic-chemistry.org The resulting epoxide, an N-(2,3-epoxypropyl) derivative, is a valuable intermediate for further reactions, such as ring-opening with various nucleophiles to install new functional groups. The tertiary amine within the oxazepane ring can sometimes act as an internal catalyst or, conversely, be oxidized itself, requiring careful selection of reaction conditions. youtube.comresearchgate.netrsc.org
Table 2: Common Methods for Epoxidation of Alkenes
| Reagent System | Solvent | Temperature (°C) | Key Features |
| m-CPBA | Dichloromethane (B109758) (DCM) | 0 to 25 | General, reliable method. |
| Oxone, Acetone | Water/Acetonitrile | 25 | Uses a readily available, solid oxidant. |
| Ti(OiPr)₄, TBHP | DCM | -20 | Sharpless asymmetric epoxidation for allylic alcohols. |
| Mn(II) salt, H₂O₂ | Acetonitrile/Water | 25 | Catalytic, environmentally benign system. organic-chemistry.org |
This table outlines common epoxidation conditions applicable to the allyl group.
Dihydroxylation: The allyl group can be dihydroxylated to form a vicinal diol (a 1,2-diol). This is commonly achieved via a syn-dihydroxylation using reagents such as potassium permanganate (B83412) under cold, basic conditions or, more reliably, with osmium tetroxide (OsO₄) in a catalytic cycle (e.g., Upjohn dihydroxylation). wikipedia.orgorganic-chemistry.org Asymmetric versions of this reaction, like the Sharpless asymmetric dihydroxylation, can be used to control the stereochemistry of the newly formed chiral centers. wikipedia.org The resulting diol provides increased hydrophilicity and two new hydroxyl groups for further functionalization.
Table 3: Representative Dihydroxylation Reactions
| Reagent System | Stereochemistry | Key Features | Reference |
| OsO₄ (cat.), NMO | syn | High yielding and reliable (Upjohn method). wikipedia.orgorganic-chemistry.org | |
| OsO₄ (cat.), K₃[Fe(CN)₆], (DHQ)₂PHAL | syn, Asymmetric | Enantioselective (Sharpless method). wikipedia.org | |
| Cold, dilute KMnO₄ | syn | Classic, but often lower yields and side products. | |
| Mo-catalyst, H₂O₂ | anti | Provides access to the anti-diol isomer. organic-chemistry.org |
This table presents common methods for the dihydroxylation of alkenes.
Intramolecular Cyclization Reactions Involving the Allyl Group
The allyl group in this compound provides a reactive handle for various intramolecular cyclization reactions, leading to the formation of novel polycyclic heterocyclic systems. These reactions are of significant interest in synthetic chemistry for the construction of complex molecular architectures.
One potential avenue for intramolecular cyclization involves the electrophilic activation of the allyl double bond, followed by nucleophilic attack by one of the phenyl groups at the 7-position. This type of reaction, often promoted by strong acids or Lewis acids, could lead to the formation of a new carbocycle fused to the oxazepane ring. The regioselectivity of such a cyclization would be influenced by the stability of the resulting carbocationic intermediate and the steric environment around the reacting centers.
Alternatively, radical-mediated cyclizations can be envisioned. Treatment of the compound with a radical initiator, such as AIBN, in the presence of a radical mediator like tributyltin hydride, could initiate a cascade of reactions. The initially formed radical on the allyl group could add to one of the phenyl rings, leading to a spirocyclic or fused ring system after subsequent rearomatization. The specific outcome would depend on the reaction conditions and the relative rates of competing radical processes.
Furthermore, transition metal-catalyzed intramolecular cyclizations represent a powerful strategy. For instance, palladium catalysts could facilitate an intramolecular Heck-type reaction, where the allyl group inserts into an ortho-C-H bond of one of the phenyl rings. This would result in the formation of a dihydronaphthalene-fused oxazepane derivative. The efficiency and regioselectivity of such a process would be highly dependent on the choice of palladium catalyst, ligands, and reaction conditions.
While specific examples of intramolecular cyclization reactions involving this compound are not extensively documented in the literature, the reactivity patterns of similar N-allyl and diphenylmethane-containing compounds suggest that these transformations are feasible and offer a promising route to novel heterocyclic structures. Further research in this area could uncover unique and synthetically valuable transformations.
Palladium-Catalyzed Transformations of Allylic Systems
The allyl group of this compound is a versatile functional group for a variety of palladium-catalyzed transformations. These reactions are fundamental in modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling:
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. nih.gov In the context of this compound, this reaction would typically involve the coupling of an organoboron reagent with the allylic system. nih.gov While the direct coupling of an unactivated allyl group is not a standard Suzuki-Miyaura reaction, modification of the allyl group, for instance, by conversion to an allyl halide or triflate, would render it a suitable substrate. For example, treatment of 4-bromo-6H-1,2-oxazines with phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate leads to the formation of the corresponding 4-phenyl-substituted 6H-1,2-oxazines in good yields. nih.gov
Sonogashira Coupling:
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide or triflate in the presence of a palladium catalyst and a copper co-catalyst. nih.gov Similar to the Suzuki-Miyaura coupling, the allyl group of this compound would first need to be converted to a suitable electrophile, such as an allyl bromide. The subsequent reaction with a terminal alkyne, for instance, phenylacetylene, under typical Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, Et₃N], would yield the corresponding 4-alkynyl-substituted 1,4-oxazepane. nih.gov
Heck Coupling:
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. youtube.com In a variation of this reaction, the allyl group itself can act as the alkene component. For example, the intramolecular Heck reaction could be utilized to form a new ring by coupling the allyl group with one of the phenyl rings of the diphenylmethane (B89790) moiety. Alternatively, an intermolecular Heck reaction could be performed with an aryl halide, leading to the formation of a more complex arylated derivative.
Other Palladium-Catalyzed Reactions:
Other palladium-catalyzed reactions applicable to the allyl group include the Tsuji-Trost allylic alkylation, which involves the reaction of an allylic substrate with a nucleophile in the presence of a palladium catalyst. The Negishi coupling, which utilizes organozinc reagents, and the Stille coupling, which employs organotin reagents, are also powerful C-C bond-forming reactions that could be applied after appropriate functionalization of the allyl group. youtube.comresearchgate.net
The following table summarizes potential palladium-catalyzed transformations of the allylic system in this compound, assuming prior conversion of the allyl group to a suitable electrophile (e.g., allyl bromide).
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Organoboron Reagent | Pd(PPh₃)₄, Base | Aryl- or Vinyl-Substituted Oxazepane |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-Substituted Oxazepane |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Alkenyl-Substituted Oxazepane |
| Negishi | Organozinc Reagent | Pd Catalyst | Alkyl-, Aryl-, or Vinyl-Substituted Oxazepane |
| Stille | Organotin Reagent | Pd Catalyst | Alkyl-, Aryl-, or Vinyl-Substituted Oxazepane |
These palladium-catalyzed reactions highlight the synthetic utility of the allyl group in this compound, providing access to a wide range of functionalized derivatives with potential applications in medicinal chemistry and materials science.
Reactivity and Derivatization of the Diphenyl Substituents at Position 7
The two phenyl groups attached to the 7-position of the 1,4-oxazepane ring offer additional sites for chemical modification. The reactivity of these aromatic rings is influenced by the electron-donating character of the methylene bridge connecting them to the heterocyclic core.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In the case of the diphenyl substituents in this compound, the incoming electrophile will substitute a hydrogen atom on one of the phenyl rings. The methylene group (the CH₂ connecting to the oxazepane ring) acts as a weak activating group and directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. Due to steric hindrance from the bulky oxazepane ring and the other phenyl group, substitution at the para position is generally favored over the ortho position.
Halogenation: Treatment with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the introduction of a halogen atom onto the ring. Again, the para-substituted product is expected to be the major isomer.
Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. youtube.com However, this reaction is often prone to polyalkylation and carbocation rearrangements. youtube.com
Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) is achieved using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. lkouniv.ac.in This reaction is generally more controllable than alkylation and yields a ketone, which can be further modified. The acyl group is deactivating, preventing further substitution on the same ring. lkouniv.ac.in
The table below summarizes the expected major products for monosubstitution on one of the phenyl rings.
| Reaction | Reagents | Electrophile | Expected Major Product (Monosubstituted) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | para-Nitro-diphenyl derivative |
| Bromination | Br₂, FeBr₃ | Br⁺ | para-Bromo-diphenyl derivative |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | para-Acyl-diphenyl derivative |
Directed Ortho-Metalation and Cross-Coupling Methodologies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgwikiwand.com This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org In the this compound scaffold, the nitrogen atom of the oxazepane ring could potentially act as a remote DMG, although its effectiveness would be limited by the distance and conformational flexibility.
A more viable strategy would involve the prior introduction of a potent DMG onto one of the phenyl rings via electrophilic aromatic substitution. For example, converting one of the phenyl groups to a carboxamide or a methoxy (B1213986) group would enable highly efficient ortho-lithiation.
Once the ortho-lithiated species is generated, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups. This two-step sequence allows for the synthesis of ortho-substituted derivatives that are not easily accessible through classical electrophilic aromatic substitution.
Furthermore, the resulting functionalized aryl rings can serve as substrates for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. For instance, an ortho-brominated derivative, obtained either directly or from an ortho-lithiated intermediate, could be coupled with a boronic acid (Suzuki-Miyaura) to form a biaryl system or with a terminal alkyne (Sonogashira) to introduce an alkynyl substituent.
The general scheme for a DoM-cross-coupling strategy is as follows:
Introduction of a DMG: Functionalize one of the phenyl rings with a suitable directing group (e.g., -CONR₂, -OMe).
Directed ortho-Metalation: Treat the DMG-containing compound with an organolithium reagent (e.g., n-BuLi, sec-BuLi) to generate an ortho-lithiated species. harvard.edu
Quenching with an Electrophile: React the lithiated intermediate with an electrophile (e.g., I₂, Br₂, TMSCl) to introduce a handle for cross-coupling.
Palladium-Catalyzed Cross-Coupling: Perform a cross-coupling reaction on the functionalized aryl ring to introduce the desired substituent.
This combination of directed ortho-metalation and cross-coupling methodologies provides a versatile and powerful platform for the synthesis of a diverse array of complex derivatives of this compound.
Synthetic Applications and Derivatization of 4 Allyl 7,7 Diphenyl 1,4 Oxazepane
Utility as a Synthetic Building Block in Organic Synthesis
The classification of 4-Allyl-7,7-diphenyl-1,4-oxazepane as a "building block" implies its role as a foundational component for creating more intricate chemical structures. The presence of multiple functional groups within the molecule provides theoretical handles for a variety of chemical transformations.
Construction of Complex Molecular Architectures
While specific examples are not readily found in the scientific literature, the inherent reactivity of the allyl group could, in principle, be exploited for carbon-carbon bond formation. Reactions such as Heck coupling, hydroformylation, or olefin metathesis could potentially be employed to append more complex fragments to the nitrogen atom of the oxazepane ring. The diphenyl groups at the 7-position provide steric bulk, which could influence the stereochemical outcome of reactions at other positions of the heterocyclic ring.
Generation of Diversified Heterocyclic Compound Libraries
The 1,4-oxazepane (B1358080) scaffold is a recurring motif in medicinally relevant compounds. Therefore, this compound could serve as a template for the generation of a library of related compounds. By systematically modifying the allyl group and the phenyl rings, a diverse set of molecules could be synthesized and subsequently screened for biological activity. However, no published studies demonstrating the use of this specific compound for such a purpose have been identified.
Strategies for Further Derivatization and Functional Group Interconversions
The molecular structure of this compound presents several theoretical opportunities for chemical modification to introduce new functional groups and create a range of derivatives.
Modification at the Allyl Moiety for New Functional Groups
The terminal double bond of the allyl group is a prime site for a variety of well-established chemical transformations.
Potential Reactions at the Allyl Group
| Reaction Type | Reagents and Conditions (Theoretical) | Potential Product Functional Group |
|---|---|---|
| Oxidation | OsO₄, NMO; or KMnO₄ (cold, dilute) | Diol |
| Ozonolysis | O₃; then DMS or Zn/H₂O | Aldehyde |
| Hydroboration-Oxidation | BH₃·THF; then H₂O₂, NaOH | Primary Alcohol |
| Epoxidation | m-CPBA | Epoxide |
These transformations would yield derivatives with new functionalities, opening up further avenues for synthetic elaboration.
Introduction of Additional Functionality onto the Phenyl Rings
The two phenyl rings at the 7-position are susceptible to electrophilic aromatic substitution reactions, although the specific conditions would need to be optimized.
Potential Phenyl Ring Functionalization
| Reaction Type | Reagents and Conditions (Theoretical) | Potential Substituent |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |
| Halogenation | Br₂, FeBr₃; or Cl₂, AlCl₃ | Bromo (-Br) or Chloro (-Cl) |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl group (-COR) |
The directing effects of the existing substituents would influence the position of the new functional group on the phenyl rings.
Derivatization at Other Positions of the 1,4-Oxazepane Ring
Modification of the 1,4-oxazepane ring itself represents a more challenging synthetic endeavor. Ring-opening reactions could be envisioned under certain conditions, potentially leading to linear amino ether structures. Alternatively, oxidation of the carbon atoms adjacent to the oxygen or nitrogen could introduce carbonyl functionalities, though this would likely require harsh conditions and could lead to ring cleavage. Without specific literature precedents, any proposed transformation on the core heterocyclic ring remains purely speculative.
Future Research Directions in 4 Allyl 7,7 Diphenyl 1,4 Oxazepane Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of medium-sized rings like the 1,4-oxazepane (B1358080) core is often a challenge in organic chemistry. Future research should prioritize the development of atom-economical and environmentally benign methods for the construction of 4-Allyl-7,7-diphenyl-1,4-oxazepane. Current strategies for related structures often involve multi-step sequences with protecting groups. rsc.org A forward-looking approach would be to explore tandem reactions that can construct the heterocyclic core in a single step from readily available starting materials. For instance, a potential sustainable route could involve a copper-catalyzed tandem C-N coupling/C-H carbonylation, a method that has been successfully applied to the synthesis of benzo-1,4-oxazepine derivatives. nih.gov
Another promising avenue is the use of transition-metal-catalyzed hydroamination reactions, which are known for their atom economy. researchgate.net The intramolecular hydroamination of an appropriately substituted amino-alkene precursor could provide direct access to the 1,4-oxazepane ring. Furthermore, exploring the use of N-propargylamines as versatile building blocks could offer a new route to 1,4-oxazepane derivatives through shorter synthetic pathways. rsc.org
Future synthetic strategies could be evaluated based on metrics such as Process Mass Intensity (PMI) and E-Factor to quantify their sustainability. A hypothetical comparison of a traditional linear synthesis versus a future tandem strategy is presented in Table 1.
Table 1: Hypothetical Comparison of Synthetic Routes to this compound This table is illustrative and presents hypothetical data for future research.
| Metric | Traditional Linear Synthesis | Proposed Tandem Synthesis |
|---|---|---|
| Number of Steps | 5-7 | 1-2 |
| Overall Yield | 15-25% | 60-70% |
| Process Mass Intensity (PMI) | 150-200 | 30-50 |
| E-Factor | 100-150 | 20-40 |
| Use of Hazardous Reagents | High | Low to Moderate |
| Catalyst | Stoichiometric Reagents | Recyclable Metal Catalyst |
Exploration of Novel Spectroscopic Probes for Conformational Dynamics
The seven-membered 1,4-oxazepane ring is inherently flexible and can adopt multiple conformations, such as chair and boat forms. The presence of bulky diphenyl groups at the C7 position is expected to significantly influence the conformational landscape of this compound. Advanced NMR spectroscopic techniques will be crucial in elucidating the preferred conformations and the dynamics of ring inversion.
Future research should employ a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), to determine through-space proximities of protons. rsc.orgrsc.org These experiments can provide definitive evidence for the relative stereochemistry and the predominant conformation in solution. rsc.orgrsc.org Variable-temperature NMR studies would also be invaluable for determining the energy barriers associated with conformational exchange processes.
To further probe the conformational dynamics, the synthesis of derivatives with strategically placed spectroscopic handles, such as fluorine atoms or isotopically labeled groups, could be pursued. 19F NMR is a highly sensitive technique that can provide detailed information about the local environment and conformational changes. The insights gained from these studies will be fundamental to understanding the structure-activity relationships of this class of molecules.
Advanced Computational Modeling for Predictive Reactivity and Design
In conjunction with experimental studies, advanced computational modeling will be a powerful tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to investigate the ground and excited state geometries, as well as the electronic transitions of the molecule. rsc.org Such studies have been successfully used to understand the properties of other diphenyl-substituted heterocyclic systems. rsc.org
Molecular dynamics (MD) simulations can provide a detailed picture of the conformational flexibility of the 1,4-oxazepane ring and the influence of the N-allyl and diphenyl groups on its dynamics. These simulations can help to identify the most stable conformations and the pathways for interconversion between them.
Furthermore, computational models can be used to predict the reactivity of the molecule. For example, the calculation of frontier molecular orbital energies (HOMO and LUMO) can provide insights into its susceptibility to electrophilic and nucleophilic attack. This predictive capability will be instrumental in designing new reactions and catalysts for the functionalization of the this compound scaffold. A hypothetical set of calculated properties is presented in Table 2.
Table 2: Hypothetical Calculated Properties of this compound Conformations This table is illustrative and presents hypothetical data for future research.
| Conformation | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Chair | 0.00 | 2.5 | 5.8 |
| Twist-Boat | 2.3 | 3.1 | 5.6 |
| Boat | 4.1 | 3.8 | 5.5 |
Investigation of Undiscovered Reactivity Patterns and Catalytic Transformations
The N-allyl group in this compound is a versatile functional handle that opens up a wide range of possibilities for further chemical transformations. Future research should focus on exploring the reactivity of this group to synthesize novel derivatives with potentially interesting properties. For example, the allyl group can participate in various transition-metal-catalyzed reactions, such as cross-metathesis, hydroformylation, and Wacker-type oxidations.
The nitrogen atom of the oxazepane ring can also be a site for further functionalization. For instance, it could act as a ligand for transition metals, leading to the formation of novel organometallic complexes with potential catalytic applications. Cationic allyl-nickel complexes stabilized by N-heterocyclic carbene ligands have shown activity in the polymerization of conjugated olefins, suggesting a potential avenue for the application of metal complexes of this compound. acs.org
Moreover, the 1,4-oxazepane ring itself may exhibit unique reactivity. Ring-opening reactions, for example, could provide access to novel linear amino ether structures. benthamscience.com The development of catalytic asymmetric transformations to introduce chirality into the oxazepane ring is another exciting area for future exploration, building on work done with related benz researchgate.netrsc.orgoxazepines. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
